

An In-depth Technical Guide on (1-pentyl-1H-imidazol-2-yl)methanol

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Compound of Interest

Compound Name: (1-pentyl-1H-imidazol-2-yl)methanol

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Disclaimer: Direct literature on "(1-pentyl-1H-imidazol-2-yl)methanol" is not readily available. This document provides a comprehensive overview based on established chemical principles and extrapolated data from analogous imidazole-containing compounds found in the scientific literature. The proposed synthesis, properties, and biological activities are predictive and require experimental validation.

This technical guide offers a detailed exploration of (1-pentyl-1H-imidazol-2-yl)methanol, a novel imidazole derivative. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding of its synthesis, potential properties, and pharmacological relevance. Imidazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. The unique structural combination of an N-pentyl chain and a 2-hydroxymethyl group in the target molecule suggests the potential for interesting biological profiles.

Proposed Synthesis and Experimental Protocols

The synthesis of (1-pentyl-1H-imidazol-2-yl)methanol can be logically approached through a two-step process: the N-alkylation of a suitable imidazole starting material, followed by the introduction of a hydroxymethyl group at the C2 position.

Step 1: N-Alkylation of Imidazole

The initial step involves the N-alkylation of imidazole with a pentyl halide (e.g., 1-bromopentane) to yield 1-pentyl-1H-imidazole. This reaction is a common and well-established method for the synthesis of N-substituted imidazoles[4][5].

Experimental Protocol:

- Materials: Imidazole, 1-bromopentane, potassium carbonate (K_2CO_3), toluene.
- Procedure: To a solution of imidazole (1 equivalent) in toluene, potassium carbonate (2 equivalents) is added. The mixture is stirred, and 1-bromopentane (1.5 equivalents) is added dropwise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product, 1-pentyl-1H-imidazole, is purified by column chromatography on silica gel[4].

Step 2: Introduction of the Hydroxymethyl Group

The second step involves the introduction of a hydroxymethyl group at the C2 position of the 1-pentyl-1H-imidazole. This can be achieved through a formylation reaction to produce the corresponding aldehyde, followed by reduction.

Experimental Protocol:

- Materials: 1-pentyl-1H-imidazole, n-butyllithium (n-BuLi), N,N-dimethylformamide (DMF), sodium borohydride ($NaBH_4$), tetrahydrofuran (THF), methanol.
- Procedure (Formylation): 1-pentyl-1H-imidazole (1 equivalent) is dissolved in anhydrous THF and cooled to $-78\text{ }^{\circ}\text{C}$ under an inert atmosphere. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour at this temperature. Anhydrous DMF (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product, 1-pentyl-1H-imidazole-2-carboxaldehyde, is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude aldehyde, which can be used in the next step without further purification[6][7].

- Procedure (Reduction): The crude 1-pentyl-1H-imidazole-2-carboxaldehyde is dissolved in methanol and cooled in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise. The reaction mixture is stirred for 2-3 hours at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude **(1-pentyl-1H-imidazol-2-yl)methanol**. The final product is purified by column chromatography.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted physicochemical and spectroscopic data for **(1-pentyl-1H-imidazol-2-yl)methanol**, based on data from structurally related compounds.

Property	Predicted Value
Molecular Formula	C ₉ H ₁₆ N ₂ O
Molecular Weight	168.24 g/mol
Appearance	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in methanol, ethanol, chloroform, and other common organic solvents. Sparingly soluble in water.
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.0-7.2 (2H, m, imidazole-H), 4.7-4.9 (2H, s, -CH ₂ OH), 4.0-4.2 (2H, t, N-CH ₂ -), 3.5-4.0 (1H, br s, -OH), 1.7-1.9 (2H, m, -CH ₂ -), 1.2-1.4 (4H, m, -(CH ₂) ₂ -), 0.8-1.0 (3H, t, -CH ₃) ppm.
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 145-150 (C2-imidazole), 125-130 (C4/C5-imidazole), 55-60 (-CH ₂ OH), 45-50 (N-CH ₂ -), 30-35 (-CH ₂ -), 25-30 (-CH ₂ -), 20-25 (-CH ₂ -), 10-15 (-CH ₃) ppm.
Mass Spectrometry (ESI+)	m/z 169.1335 [M+H] ⁺

Potential Biological Activities and Signaling Pathways

Derivatives of imidazole are known to exhibit a wide array of pharmacological activities[8][9]. The introduction of an N-alkyl chain can influence the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with biological targets[10]. The hydroxymethyl group at the C2 position can participate in hydrogen bonding, potentially increasing the binding affinity to enzymes or receptors.

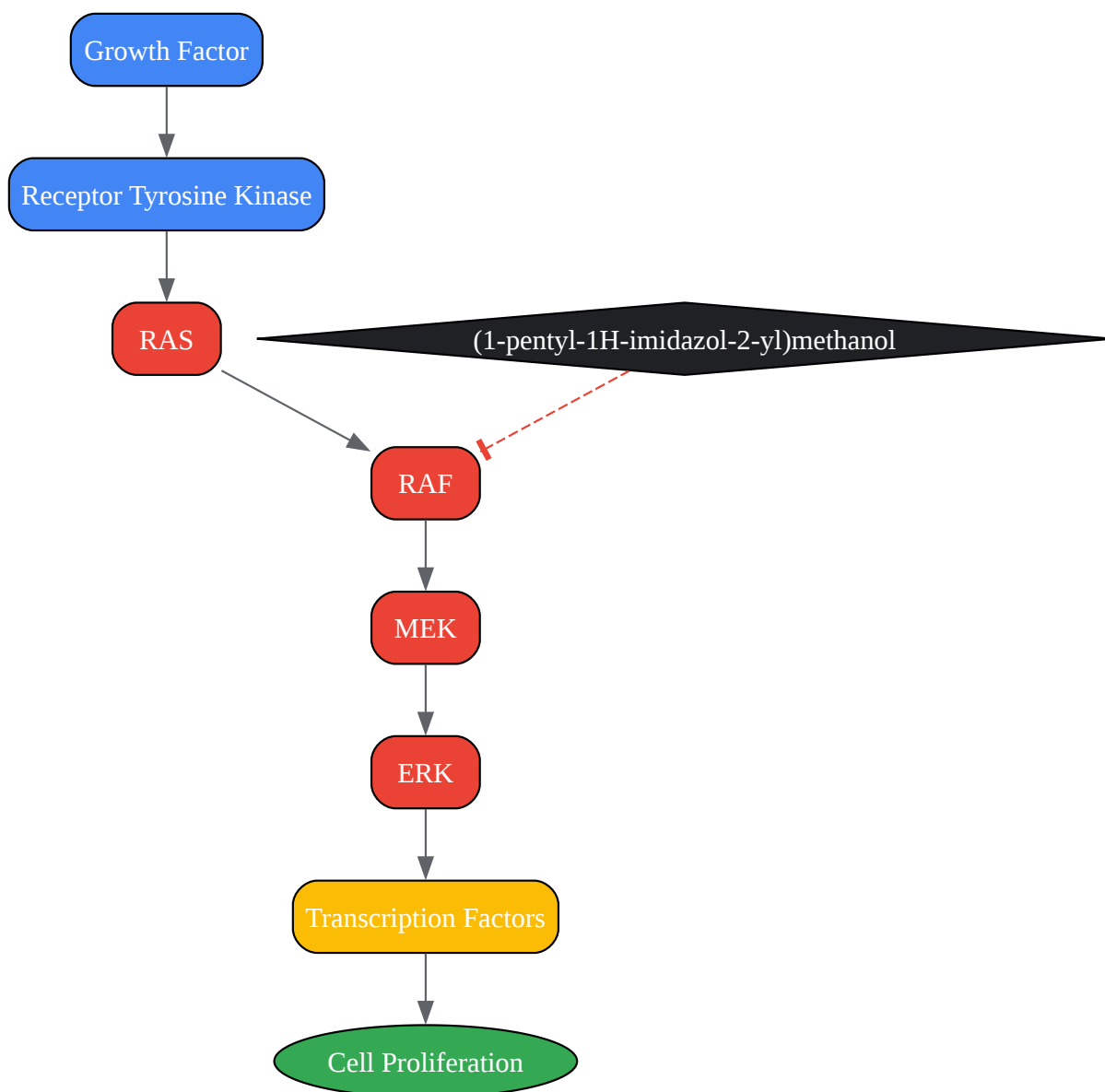
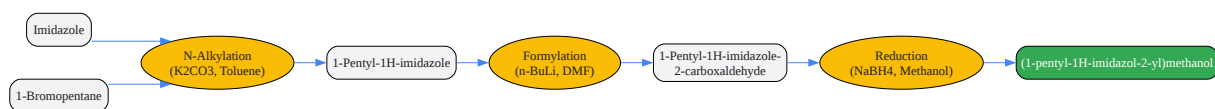
Given the structural features, **(1-pentyl-1H-imidazol-2-yl)methanol** could potentially exhibit:

- **Antifungal Activity:** Many N-alkylated imidazole derivatives are known to inhibit fungal growth[3].
- **Antibacterial Activity:** The imidazole scaffold is present in several antibacterial agents[1][11].
- **Anticancer Activity:** Certain imidazole derivatives have shown antiproliferative effects on various cancer cell lines[12].
- **Anti-inflammatory Activity:** Imidazole-containing compounds have been investigated for their anti-inflammatory properties[9].

A hypothetical signaling pathway that could be modulated by an imidazole-based compound with anticancer potential is the inhibition of a protein kinase cascade, which is often dysregulated in cancer.

Visualizations

Proposed Synthetic Workflow



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